Structural Complexity as a Key Differentiator Among Benzothiazole Research Compounds
No peer-reviewed head-to-head comparative biological data are available for CAS 862975-39-1 against defined comparators. The primary verifiable differentiation lies in its unique molecular architecture: a dimeric benzothiazole system featuring a 6-n-butyl chain and a 4-methoxy group, which contrasts with common mono-substituted 2-aminobenzothiazoles such as 6-fluoro or 6-methoxy analogs . The closest structurally characterized relatives include 4-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine (MW 331.4 Da) and N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-thiazolo-benzothiazol-7-amine (CAS 862975-76-6) . Quantitative pharmacological differentiation cannot be established from current evidence.
| Evidence Dimension | Molecular structure and physicochemical properties |
|---|---|
| Target Compound Data | MW 369.5 g/mol; C₁₉H₁₉N₃OS₂; dual benzothiazole with 6-butyl and 4-methoxy substituents |
| Comparator Or Baseline | 4-Fluoro analog: MW 331.4 Da; 6-methoxy-thiazolo analog: MW 416.55 Da |
| Quantified Difference | MW difference: +38.1 vs 4-fluoro analog; -47.05 vs 6-methoxy-thiazolo analog |
| Conditions | Computational: ChemSpider chemical database entries |
Why This Matters
Unique molecular topology dictates binding interactions; procurement decisions must consider that structural novelty alone does not guarantee superior bioactivity without experimental validation.
